Bienvenue dans la boutique en ligne BenchChem!

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide

MDM2 Degradation PROTAC p53 Activation

The compound 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide, also known as MD-4251, is a first-in-class, orally bioavailable MDM2 degrader developed using proteolysis-targeting chimera (PROTAC) technology. It induces potent and rapid degradation of the MDM2 oncoprotein, a key negative regulator of the tumor suppressor p53, and is currently in preclinical evaluation for the treatment of acute leukemia and other cancers with wild-type p53.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B10982004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C(C=C3)OC
InChIInChI=1S/C19H21N3O4/c1-24-11-10-22-9-8-15-16(22)4-3-5-17(15)26-13-18(23)21-14-6-7-19(25-2)20-12-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,23)
InChIKeyCNGOMWNHNZQGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide: A PROTAC MDM2 Degrader Candidate


The compound 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide, also known as MD-4251, is a first-in-class, orally bioavailable MDM2 degrader developed using proteolysis-targeting chimera (PROTAC) technology [1]. It induces potent and rapid degradation of the MDM2 oncoprotein, a key negative regulator of the tumor suppressor p53, and is currently in preclinical evaluation for the treatment of acute leukemia and other cancers with wild-type p53 [1]. MD-4251 represents a novel therapeutic modality that overcomes limitations of conventional MDM2 inhibitors by eliminating MDM2 protein rather than merely inhibiting its interaction with p53 [1].

Why MD-4251 Cannot Be Substituted by Other In-Class MDM2 Inhibitors or Degraders


Unlike small-molecule MDM2 inhibitors (e.g., idasanutlin, navtemadlin) which paradoxically upregulate MDM2 protein levels leading to resistance and on-target toxicity, or earlier intravenous MDM2 degraders (e.g., MD-224, MD-265, KT-253) with poor oral bioavailability, MD-4251 achieves rapid, sustained MDM2 depletion via oral administration [1]. Interchanging MD-4251 with another MDM2-targeting agent, even a close structural analog, would fundamentally alter the pharmacological mechanism (inhibition vs. degradation), dosing convenience, and therapeutic window, directly impacting research reproducibility and clinical translatability [1].

Quantitative Differentiation Evidence for 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide (MD-4251)


MD-4251 Achieves Subnanomolar MDM2 Degradation Potency, Surpassing Clinical MDM2 Inhibitors

MD-4251 induces MDM2 degradation in RS4;11 acute leukemia cells with a DC50 of 0.2 nM and a Dmax of 96% within 2 hours, representing a complete and near-instantaneous elimination of the target protein [1]. In contrast, clinical MDM2 inhibitors idasanutlin (RG7388) and navtemadlin (AMG-232) function by binding to MDM2 with IC50 values of 6–30 nM but do not degrade the protein, instead causing its accumulation [2]. The degradation mechanism of MD-4251 results in more robust and sustained p53 activation compared to inhibition alone [1].

MDM2 Degradation PROTAC p53 Activation Acute Leukemia

MD-4251 Demonstrates Superior Oral Bioavailability Versus Intravenous MDM2 Degraders

MD-4251 exhibits 42% oral bioavailability in mice, a critical advancement over earlier MDM2 PROTAC degraders MD-224, MD-265, and the clinical candidate KT-253, all of which require intravenous administration due to negligible oral absorption [1]. This oral exposure translates to sustained MDM2 depletion in tumor tissue for over 72 hours after a single oral dose, a profile unattainable with intravenously administered degraders [1].

Oral Bioavailability PROTAC Pharmacokinetics In Vivo Efficacy

Single Oral Dose of MD-4251 Achieves Complete Tumor Regression, Outperforming Multi-Dose Inhibitor Regimens

A single oral administration of MD-4251 at 50 mg/kg induced complete and sustained tumor regression in the RS4;11 acute leukemia xenograft model, with no tumor regrowth observed over 60 days [1]. In contrast, clinical MDM2 inhibitors such as idasanutlin require daily oral dosing for 5 days per week over multiple weeks to achieve tumor stasis or regression, and often lead to relapse upon treatment cessation due to MDM2 accumulation [2].

In Vivo Efficacy Tumor Regression RS4;11 Xenograft Single-Dose

MD-4251 Lacks CYP and hERG Liability, Differentiating from Multi-Kinase Inhibitor Scaffolds

MD-4251 showed no significant inhibition of major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) at concentrations up to 10 µM and no hERG channel binding (IC50 > 30 µM), indicating a low risk of drug-drug interactions and cardiac toxicity [1]. This contrasts with many indole-acetamide-based kinase inhibitors, such as sunitinib, which exhibit potent CYP3A4 inhibition (IC50 ~ 1 µM) and hERG liability (IC50 ~ 4 µM) [2].

Safety Pharmacology CYP Inhibition hERG Drug-Drug Interaction

Optimal Application Scenarios for MD-4251 in Drug Discovery and Cancer Research


In Vivo Proof-of-Concept Studies for Oral MDM2-Targeted Therapy

MD-4251 is ideally suited for preclinical in vivo studies evaluating oral MDM2 degradation as a therapeutic strategy in p53 wild-type cancers. Its 42% oral bioavailability and ability to achieve complete tumor regression with a single dose streamline experimental protocols and reduce animal handling, making it the preferred tool compound for pharmacodynamic and efficacy readouts in xenograft or patient-derived xenograft (PDX) models of acute leukemia [1].

Mechanistic Dissection of MDM2 Degradation vs. Inhibition

Researchers investigating the functional consequences of MDM2 removal versus MDM2-p53 inhibition can employ MD-4251 as a chemical probe to induce rapid, complete MDM2 degradation at subnanomolar concentrations (DC50 = 0.2 nM) [1]. This enables clean, temporally controlled experiments that isolate the degradation-dependent p53 activation pathway from the feedback-driven MDM2 upregulation observed with inhibitors.

Combination Therapy Screening with Standard-of-Care Agents

The lack of CYP inhibition and hERG liability facilitates the use of MD-4251 in combination screens with cytotoxic chemotherapies, targeted agents, or immunotherapies without confounding drug-drug interactions [1]. Its oral dosing route also mirrors clinical combination regimens, increasing the translational relevance of in vitro and in vivo synergy data.

Quote Request

Request a Quote for 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.